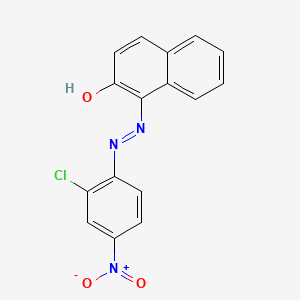

Pigment red 4

Descripción

Contextualization within Azo Pigment Chemistry and Industrial Significance

Azo pigments, characterized by the presence of at least one azo group (-N=N-), constitute the largest class of organic pigments. scispace.comnih.gov Pigment Red 4, as a monoazo pigment, fits within this broad category. scispace.com The structural diversity possible within azo compounds allows for a wide range of colors, shades, and intensities. scispace.com The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with a nucleophilic component, such as a phenol (B47542) or aniline. nih.govcuhk.edu.hk This fundamental reaction is a cornerstone of industrial organic chemistry. nih.gov

This compound is industrially significant due to its vibrant red color, often described as a bright scarlet shade, positioned between the yellower C.I. Pigment Orange 5 and the bluer C.I. Pigment Red 3. sypigment.comxcolorpigment.com Its properties, such as lightfastness and resistance to certain chemicals, make it suitable for various applications, including printing inks, paints, and plastics. ontosight.aisypigment.comxcolorpigment.com

Rationale and Scope of Current Academic Research on this compound

Current academic research on this compound, as indicated by the search results, appears to focus on characterizing its fundamental properties and understanding its behavior. This includes detailed analysis of its chemical structure and physical characteristics. ontosight.ai Research also investigates its fastness properties, such as light and heat resistance, which are crucial for its performance in various applications. sypigment.coml-color.comxcolorpigment.com Studies may also explore its crystalline structure, as the morphology of pigment particles significantly influences their coloristic properties and performance. ru.nl Techniques like spectroscopy (UV-Vis, IR, NMR) are employed to gain deeper insights into its molecular structure and interactions. nih.gov The rationale for this research is to optimize its synthesis, predict its behavior in different environments, and potentially develop modified versions with improved properties.

Interdisciplinary Research Paradigms for this compound

Research involving pigments like this compound often spans multiple disciplines. Analytical chemistry plays a crucial role in identifying and characterizing pigments in various materials. mdpi.com Materials science contributes to understanding the physical properties, crystal structure, and performance of the pigment within different matrices like paints or plastics. ru.nl While the search results touched upon the analysis of historical pigments in art mdpi.comhawk.defuturahma.itresearchgate.net, specific interdisciplinary studies directly focused on this compound in this context were not prominently featured. However, the general principles of pigment analysis in cultural heritage could be applied to this compound if found in artworks. Environmental science is also a relevant field, although the scope of this article strictly excludes safety and environmental impact profiles. ontosight.ai Research into the synthesis of azo dyes can also involve aspects of chemical engineering to optimize production processes. nih.gov

Detailed Research Findings and Data

Based on the search results, the following data points for this compound have been identified:

| Property | Value / Description | Source(s) |

| C.I. Number | 12085 | sypigment.comunion-pigment.coml-color.com |

| CAS Number | 2814-77-9 | sypigment.coml-color.comxcolorpigment.comfishersci.cascbt.com |

| EINECS Number | 220-562-2 | sypigment.coml-color.com |

| Molecular Formula | C₁₆H₁₀ClN₃O₃ | sypigment.comunion-pigment.coml-color.comfishersci.cascbt.comnih.gov |

| Molecular Weight | 327.72 | sypigment.comunion-pigment.coml-color.comfishersci.cascbt.com |

| Color / Appearance | Red powder; Bright scarlet shade | sypigment.coml-color.comxcolorpigment.com |

| Density | 1.45 g/cm³; 1.45~1.65 | sypigment.comxcolorpigment.com |

| pH Value | 7.2 | xcolorpigment.com |

| Oil Absorption | 35-45% | l-color.comxcolorpigment.com |

| Light Fastness | Grade 4 (becomes darker after exposure); Grade 6; Grade 7 | sypigment.coml-color.comxcolorpigment.com |

| Heat Resistance | 140 °C; 160 °C; 180 °C min | sypigment.coml-color.comxcolorpigment.com |

| Water Resistance | Grade 5 | sypigment.comxcolorpigment.com |

| Oil Resistance | Grade 2-3; Grade 3 | sypigment.comxcolorpigment.com |

| Acid Resistance | Grade 4-5; Grade 4; Grade 5 | sypigment.coml-color.comxcolorpigment.com |

| Alkali Resistance | Grade 4-5; Grade 4; Grade 5 | sypigment.coml-color.comxcolorpigment.com |

| Alcohol Resistance | Grade 4 | sypigment.com |

| Specific Surface | 28 m²/g | l-color.com |

| Residue on 80 Mesh | 5.0% max | l-color.com |

| Water Soluble | 1.0% max | l-color.com |

| Volatile at 105 °C | 1.0% max | l-color.com |

| Tinting Strength | 100-105 % | l-color.com |

Note: Discrepancies in reported values for properties like light fastness and heat resistance may be due to variations in testing methods or specific product grades.

Research findings highlight the chemical structure as key to its color. ontosight.ai Studies on its physical properties, such as density and oil absorption, are relevant for its application in different formulations. sypigment.coml-color.comxcolorpigment.com Fastness properties, including resistance to light, heat, water, oil, acid, and alkali, are critical performance indicators investigated in research. sypigment.coml-color.comxcolorpigment.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[(2-chloro-4-nitrophenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O3/c17-13-9-11(20(22)23)6-7-14(13)18-19-16-12-4-2-1-3-10(12)5-8-15(16)21/h1-9,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTMWFMRJZDFFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044637 | |

| Record name | D&C Red No. 36 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Intense yellowish red | |

CAS No. |

2814-77-9 | |

| Record name | Pigment Red 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2814-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Red 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002814779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenol, 1-[2-(2-chloro-4-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D&C Red No. 36 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-chloro-4-nitrophenyl)azo]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C RED NO. 36 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE8ZA0KN9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. PIGMENT RED 4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

276 °C | |

| Record name | C.I. PIGMENT RED 4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthesis and Manufacturing Science of Pigment Red 4

Novel Synthetic Pathways and Methodologies

Research into the synthesis of Pigment Red 4 and related azo pigments explores innovative routes beyond traditional methods to improve efficiency, sustainability, and product characteristics.

Exploration of Non-Conventional Synthesis Routes (e.g., microwave-assisted synthesis, ultrasound-assisted co-precipitation)

Non-conventional synthesis methods offer potential advantages in pigment production, including reduced reaction times, lower energy consumption, and improved control over particle formation.

Microwave-assisted synthesis has been investigated for the rapid and efficient synthesis of organic compounds, including pigments. acs.orgscirp.orgresearchgate.netscirp.org This technique utilizes microwave radiation to heat reaction mixtures, leading to accelerated reaction rates and potentially higher yields compared to conventional heating methods. acs.org Studies on related latent pigments, such as Pigment Red 272 (a diketo-pyrrolo-pyrrole analog), have demonstrated that microwave irradiation can significantly shorten reaction times and achieve high yields. scirp.orgresearchgate.netscirp.org For instance, a high yield of 86.2% of a latent pigment was obtained within seconds using microwave irradiation, whereas traditional stirring methods required 24 to 36 hours. scirp.orgresearchgate.netscirp.org Microwave heat treatments have also been applied in the synthesis of ceramic pigments, showing the potential to achieve desired structures at lower temperatures and shorter times. mdpi.com

Ultrasound-assisted techniques are also explored in pigment synthesis and processing. Ultrasound can be used for dispersing and milling pigment pastes, leading to significant size reduction and uniform distribution of particles. hielscher.comhielscher.com While direct ultrasound-assisted synthesis of this compound was not explicitly detailed in the search results, ultrasound-assisted chemical precipitation has been explored for the synthesis of other pigments like cerium zinc molybdate, indicating its potential in controlling particle formation and characteristics. researchgate.net The use of ultrasound can enhance the efficiency of pigment surface coating by inducing pigment surface activation. researchgate.net

Investigations into Green Chemistry Approaches for Sustainable this compound Production

The pigment industry is increasingly focusing on sustainable practices, including the development of eco-friendly synthesis processes that minimize waste and chemical usage. kci.go.kr While specific green chemistry approaches for this compound synthesis were not extensively detailed, the broader trend in organic pigment production favors methods that generate less wastewater and chemical byproducts. kci.go.kr The development of synthetic and bio-based pigments from abundant or renewable resources, such as agricultural waste, represents a promising direction for sustainable pigment production. leio-indu.com Research into optimizing microbial pigment production, for example, from Monascus species or Micrococcus sp., highlights efforts to utilize biological processes for pigment synthesis, which can be considered a greener alternative to traditional chemical synthesis. nih.govtandfonline.comthaiscience.infocmu.ac.thmdpi.comiium.edu.myresearchgate.netresearchgate.net

Precursor Optimization and Control of Reaction Parameters for this compound Formation

The properties of azo pigments, including this compound, are significantly influenced by the synthesis conditions and the characteristics of the precursors. The general synthesis of azo pigments involves the diazotization of an aromatic amine followed by coupling with a coupling component. kci.go.kr For this compound, the precursors are 2-chloro-4-nitroaniline (B86195) and 2-naphthol. nih.govontosight.ai

Control of reaction parameters such as temperature, pH, and the amounts of reactants and additives is crucial for optimizing pigment yield, particle size, morphology, and color characteristics. kci.go.krresearchgate.net In the synthesis of related azo pigments like Pigment Red 57:1, parameters such as the amount of hydrochloric acid used for diazotization, the amount of calcium chloride for laking, and the pH during the coupling reaction have been shown to influence electrical conductivity, particle size, and color shade. kci.go.krresearchgate.netresearchgate.net Higher hydrochloric acid concentrations can lead to brighter yellowish-red color due to smaller particle aggregate size. kci.go.krresearchgate.net The pH during the coupling reaction can affect the formation of the insoluble salt (laking) and thus influence crystal size and morphology. researchgate.netresearchgate.net

Optimization studies using methodologies like Response Surface Methodology (RSM) have been applied to enhance pigment production by controlling various parameters. nih.govthaiscience.infoiium.edu.myresearchgate.netresearchgate.net For microbial pigment production, parameters such as temperature, pH, carbon source, and nitrogen source have been optimized to maximize pigment yield. nih.govtandfonline.comthaiscience.infocmu.ac.thmdpi.comiium.edu.myresearchgate.netresearchgate.net While these studies focus on natural pigments, the principle of systematic parameter optimization is applicable to the synthesis of synthetic organic pigments like this compound to achieve desired properties.

The purity and characteristics of precursors also play a vital role. Ensuring the quality of the aromatic amine and the coupling component is essential for consistent and high-quality pigment production.

Industrial Process Optimization and Scalability Research

Optimizing industrial processes for this compound manufacturing is essential for improving efficiency, consistency, and cost-effectiveness at a larger scale.

Real-time Monitoring and Control Systems in this compound Manufacturing

Real-time monitoring and control systems are increasingly integrated into pigment manufacturing to ensure consistent product quality and optimize production efficiency. leio-indu.compaint.org These systems can involve in-line sensing to obtain real-time feedback on process parameters and chemical reactions. paint.org The use of technologies like the Internet of Things (IoT) and artificial intelligence (AI) allows for real-time tracking and optimization of production processes, leading to increased efficiency and reduced waste. leio-indu.compaint.org

In-situ monitoring of pigment or dye solutions using apparatus that measure absorbance, reflection, and/or transmission can provide real-time data on pigment concentration, strength, and shade during the manufacturing process. google.com This allows for immediate adjustments to maintain optimal production conditions and ensure batch-to-batch consistency. leio-indu.compaint.orggoogle.com Automated alerts and integration with ERP and CRM systems can further enhance supply chain visibility and prevent production halts. readybit.com

Efficiency Enhancements in Particle Size Reduction and Dispersion Processes

Particle size and dispersion are critical properties of pigments, affecting their color strength, gloss, transparency, and application performance. basf.comijert.orgijert.org Efficient particle size reduction and dispersion are key steps in pigment manufacturing.

The dispersion process involves wetting the pigment particles, breaking down agglomerates and aggregates into smaller particles (ideally primary particles), and stabilizing the dispersion to prevent re-agglomeration. basf.comijert.orgresearchgate.net Conventional methods for particle size reduction and dispersion include using dispersing machines like sand mills, roll mills, and ball mills. google.com High-shear mechanisms such as rotor-stator mixers and agitator bead mills are also commonly used. hielscher.com

Efficiency enhancements in these processes involve optimizing parameters such as pigment concentration, the ratio of pigment to vehicle (the liquid medium), grinding media, grinding time and pressure, and temperature. ijert.orgijert.org The use of suitable wetting and dispersing agents is crucial to increase the speed of pigment surface wetting and stabilize the dispersed particles, which can significantly reduce dispersion time and allow for higher pigment loads. basf.com

Novel methods like microreactor technology have shown promise in achieving smaller particle sizes and narrower size distributions for pigments. rsc.org Microreactors can enhance mixing efficiency and mass and heat transport, leading to better control over particle formation during reactive crystallization. rsc.org Reprecipitation methods, where a pigment is dissolved in a solvent and then mixed with a poor solvent in the presence of a dispersant, can also yield fine pigment particles. google.com

Ultrasound is another technology used for milling and dispersing pigment pastes, providing intense shear forces that lead to significant size reduction and uniform particle distribution. hielscher.comhielscher.com

Key Parameters in Pigment Dispersion Optimization

| Parameter | Influence on Dispersion Quality |

| Pigment Concentration | Affects viscosity and energy required for dispersion. ijert.orgijert.org |

| Pigment to Vehicle Ratio | Impacts wetting and stabilization of particles. ijert.orgijert.org |

| Grinding Media/Equipment | Determines the type and intensity of mechanical forces. ijert.orgijert.org |

| Grinding Time and Pressure | Directly affects the degree of particle size reduction. ijert.orgijert.org |

| Temperature | Can influence viscosity and solubility of components. ijert.orgijert.org |

| Dispersing Agents | Crucial for wetting, breaking down agglomerates, and stabilization. basf.comresearchgate.net |

Optimizing these parameters leads to improved color strength, gloss, and stability of pigment dispersions in various applications. basf.comijert.orgijert.org

Waste Reduction and By-product Valorization in this compound Production

The production of organic pigments, including this compound, generates various waste streams, both solid and liquid, which can contain unreacted intermediates, by-products, and process chemicals osti.govepa.govp2infohouse.org. These wastes pose environmental challenges due to their potential toxicity and high organic content p2infohouse.orgirjet.net. Reducing waste generation and valorizing by-products are crucial aspects of sustainable pigment manufacturing.

Major waste streams identified in the manufacture of azo dyes and pigments include filter cake from clarification and filtration, wastewater treatment solids, process wastewater containing mother liquor, and fines collected from drying and grinding operations osti.govepa.govp2infohouse.org. Process wastewater is a significant source of organic chemical discharge p2infohouse.org.

Research and industrial efforts focus on treating these waste streams to minimize their environmental impact and exploring opportunities for resource recovery. Various wastewater treatment methods are employed, including physico-chemical processes like coagulation-flocculation, sedimentation, adsorption, and membrane separation, as well as biological treatments and advanced oxidation processes (AOPs) irjet.netresearchgate.netmdpi.com.

Coagulation-flocculation using agents like poly aluminium chloride (PAC) and ferric chloride has shown effectiveness in reducing chemical oxygen demand (COD), total dissolved solids (TDS), and color in dye and pigment manufacturing wastewater irjet.net. Adsorption methods, particularly using activated carbon or modified materials, are also employed to remove dyes and organic pollutants from wastewater researchgate.netmdpi.comgoogle.com.

Advanced treatment methods are being investigated to improve effluent quality and enable water reuse. These include resin absorption, which can achieve high total organic carbon (TOC) clearance, and electrochemical oxidation mdpi.comgoogle.com.

By-product valorization in the context of pigment production is an area of growing interest, although specific examples directly related to this compound by-products are limited in the provided information. However, the broader concept of valorizing industrial waste streams for producing value-added products is being explored in the chemical and related industries tandfonline.comnih.govresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net.

For instance, agro-industrial wastes are being investigated as low-cost substrates for the microbial production of natural pigments, demonstrating the potential for converting waste into valuable colorants tandfonline.comnih.govresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netekb.egekb.egmdpi.comuct.ac.za. While this differs from valorizing by-products from synthetic pigment synthesis, it illustrates the principle of extracting or producing valuable compounds from waste materials.

In the context of synthetic pigment manufacturing, valorization could involve recovering valuable unreacted intermediates or developing processes to convert by-products into less hazardous substances or even useful chemicals. The composition of waste streams, particularly mother liquors, includes unreacted intermediates and incomplete pigment molecules, which represent potential material losses osti.govepa.govp2infohouse.org. Developing efficient separation and recovery methods for these components could contribute to both waste reduction and economic benefits.

Further research is needed to specifically address the valorization of by-products generated during this compound synthesis, potentially focusing on the chemical nature of the specific impurities and developing targeted conversion or recovery processes.

Interactive Data Table Example (Illustrative):

| Treatment Method | Analyte | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

| Coagulation-Flocculation (PAC/FeCl₃) | COD | 1500 | 500 | 66.7 |

| Coagulation-Flocculation (PAC/FeCl₃) | TDS | 3000 | 1110 | 63.0 |

| Coagulation-Flocculation (PAC/FeCl₃) | Ammonia | 5712 | 2690 | 53.0 |

| Resin Adsorption | TOC | 200 | <30 | >85 |

This table would ideally allow users to sort by columns, filter by treatment method or analyte, and potentially visualize the data.

Detailed Research Findings Example (Illustrative):

Research on optimizing the synthesis of azo pigments often involves studying the impact of various reaction parameters on the physical and chemical properties of the resulting pigment. For example, a study on C.I. Pigment Red 57:1 investigated the effect of hydrochloric acid concentration during diazotization on the pigment's properties kci.go.kr.

| HCl Concentration (% adjusted) | Particle Size (µm) | Color Characteristic (L) | Color Characteristic (a) | Color Characteristic (b*) |

| Standard | X | Y | Z | W |

| Increased | X' | Y' | Z' | W' |

| Decreased | X'' | Y'' | Z'' | W'' |

Such a table, if specific data for this compound were available, would present quantitative research findings on how synthesis conditions influence pigment properties.

Environmental Fate and Ecotoxicological Investigations of Pigment Red 4

Environmental Release and Distribution Pathways Analysis

The release and subsequent distribution of Pigment Red 4 in the environment are influenced by its physical and chemical properties and the various stages of its life cycle, from manufacturing to disposal and the use of products containing the pigment.

Sources of this compound Release

This compound can enter the environment through several pathways. Its production and use in printing inks, resins, paper, cosmetic lip products, and as a drug colorant can lead to its release through various waste streams. nih.gov Industrial processes, consumer use of textiles containing the substance, and the flaking and chipping of paints during industrial and consumer use are identified sources of release. canada.ca

Specific industrial activities contributing to its release include the formulation of mixtures and/or re-packaging, printing and recorded media reproduction, and manufacturing of plastic and rubber products. europa.eu Widespread uses by professional workers in areas such as printing, construction work, and the manufacture of machinery and vehicles also contribute to its presence in the environment. europa.eu Consumer uses in coating products, inks and toners, and polymers can result in release during indoor and outdoor use, including through activities like machine washing of textiles containing the pigment. europa.eu While significant release to wastewater during the use phase of end-products is generally not assumed, release to landfills is considered a predominant pathway from this stage. mst.dk

| Source Type | Specific Examples | Release Pathways |

| Industrial Processes | Manufacturing, Formulation of mixtures, Re-packaging, Printing, Article Production | Waste streams, Wastewater effluent, Atmospheric emissions |

| Consumer Use | Textiles, Paints, Coatings, Inks, Polymers, Cosmetics | Textile washing, Paint flaking/chipping, Disposal |

| Professional Use | Printing, Construction, Manufacturing (machinery, vehicles) | Waste streams, Abrasion, Disposal |

Atmospheric Transport and Degradation Studies of this compound

Based on its estimated vapor pressure of 1.6X10⁻¹⁰ mm Hg at 25 °C, this compound is expected to exist solely in the particulate phase in the ambient atmosphere. nih.gov Particulate-phase this compound can be removed from the air through wet or dry deposition. nih.gov

This compound contains functional groups that are typically chromophores which absorb at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight. nih.gov However, detailed atmospheric degradation studies specific to this compound were not extensively found in the search results. For a structurally similar pigment, Pigment Orange 5, it is noted that it is not expected to volatilize at environmentally realistic temperatures and thus not subject to long-range atmospheric transport, with its particulate nature influencing its fate. canada.ca

Aquatic and Terrestrial Compartment Distribution Modeling for this compound

The distribution of this compound in aquatic and terrestrial compartments is largely influenced by its physical and chemical properties, particularly its low water solubility and high estimated soil adsorption coefficient. Pigments generally have extremely low water solubility, typically ranging from 10⁻⁶ to 5 mg/l. mst.dk

An estimated Koc (organic carbon partition coefficient) for this compound is 2.3X10⁵. echemi.com According to classification schemes, this high estimated Koc value indicates that this compound is expected to be immobile in soil. echemi.com If released into water, this compound is expected to adsorb to suspended solids and sediment based on its estimated Koc. nih.gov Volatilization from water surfaces is not expected to be a significant fate process due to its estimated Henry's Law constant of 9.3X10⁻¹³ atm-cu m/mole. nih.gov Similarly, volatilization from dry soil surfaces is not expected based on its vapor pressure. nih.gov

For other monoazo pigments with very low water and low octanol (B41247) solubility, soil and sediments are expected to be the two major environmental media of concern. canada.ca This aligns with the properties of this compound, suggesting a tendency to partition to solid phases in both aquatic and terrestrial environments.

| Compartment | Predicted Behavior | Influencing Property | Estimated Value |

| Air | Exists solely in particulate phase, removed by deposition | Vapor Pressure | 1.6X10⁻¹⁰ mm Hg at 25°C nih.gov |

| Water | Adsorbs to suspended solids and sediment, low volatilization | Estimated Koc, Henry's Law Constant | 2.3X10⁵ echemi.com, 9.3X10⁻¹³ atm-cu m/mole nih.gov |

| Soil | Immobile, low volatilization | Estimated Koc, Vapor Pressure | 2.3X10⁵ echemi.com, 1.6X10⁻¹⁰ mm Hg at 25°C nih.gov |

Leaching Potential to Groundwater Research for this compound

Based on its estimated Koc of 2.3X10⁵, this compound is expected to be immobile in soil. echemi.com This suggests a low potential for leaching to groundwater. However, for Pigment Red 48, a different pigment, leaching to groundwater is expected due to its low estimated soil partition coefficient and its solubility and non-volatility. epa.gov It is important to note that Pigment Red 48 is described as having a low octanol-water coefficient (Kow) of -1.25, which is significantly different from the estimated log Kow of 6.6 for this compound. nih.govepa.gov The high estimated Koc for this compound is a stronger indicator of low mobility in soil and thus low leaching potential.

While direct research specifically on the leaching potential of this compound to groundwater was not prominently found, the estimated environmental partitioning behavior suggests that it would primarily remain bound to soil and sediment particles, limiting its migration to groundwater.

Biodegradation and Abiotic Transformation Mechanisms of this compound

The persistence of this compound in the environment is influenced by its susceptibility to biodegradation and abiotic transformation processes.

Aerobic Biotransformation Studies of this compound

Studies on the aerobic biotransformation of this compound and similar azo pigments indicate that these compounds are generally resistant to rapid biodegradation under aerobic conditions epa.govcanada.camst.dk. While some specific aerobic bacterial cultures have demonstrated the ability to reduce the azo linkage, this process often requires the presence of additional carbon and energy sources wur.nlnih.gov. Complete mineralization of complex azo dyes may not be achieved through aerobic processes alone niscpr.res.in. For instance, Pigment Red 48, a related azo pigment, is classified as not readily biodegradable epa.gov. The inherent chemical stability of the azo bond contributes significantly to the persistence of these pigments in aerobic environments.

Photochemical and Other Abiotic Degradation Processes of this compound

Abiotic degradation processes, such as hydrolysis and photolysis, are generally not considered significant removal pathways for azo pigments like this compound in the environment mst.dk. Hydrolysis rates for similar pigment categories are expected to be negligible epa.gov. While photolysis is theoretically possible, the high stability of these pigments to visible and UV light suggests that any degradation occurring through this pathway would be slow mst.dk.

In the atmosphere, the estimated vapor pressure of this compound is very low (1.6X10-10 mm Hg at 25 °C), indicating that it exists primarily in the particulate phase nih.gov. Modeled predictions for the atmospheric degradation of monoazo pigments by reaction with hydroxyl radicals suggest relatively short half-lives (0.6–11.5 hours), but this process is unlikely to be a major environmental fate pathway due to the substance's low volatility canada.cacanada.ca.

Persistence Assessment in Environmental Matrices (e.g., soil, water)

Based on its physical and chemical properties, this compound is expected to exhibit persistence in environmental matrices such as water, soil, and sediment canada.cacanada.ca. This persistence is supported by its classification as Persistent by the Canadian Environmental Protection Act Environmental Registry Domestic Substances List nih.govchemicalbook.com. Experimental data for monoazo pigments, including those structurally similar to this compound, indicate that they are expected to be persistent under aerobic conditions in these environmental compartments canada.ca. The low biodegradability and limited abiotic degradation contribute to its potential to persist in the environment.

Bioaccumulation and Biomagnification Potential Studies for this compound

The potential for this compound to bioaccumulate and biomagnify in organisms has been investigated through various approaches, including modeling and experimental studies on similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioaccumulation

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the bioaccumulation potential of organic chemicals, including pigments. For example, experimental data for this compound has been used as an analogue in QSAR-based bioaccumulation models for related pigments like Pigment Red 6 canada.ca. In such cases, experimentally derived ratios of solubility in octanol and water have been preferred over model-derived log KOW values for assessing bioaccumulation potential canada.ca. SAR analysis has also been applied to assess related pigments like Pigment Red 48 epa.gov.

Bioconcentration and Biomagnification Factor Derivations for this compound

Available information suggests that this compound is not expected to bioaccumulate in the environment epa.govnih.gov. However, it is listed as Bioaccumulative by the Canadian Environmental Protection Act Environmental Registry Domestic Substances List nih.govchemicalbook.com. This apparent contradiction highlights the complexity in assessing the bioaccumulation potential of pigments.

Several factors influence the bioaccumulation potential of pigments. Their particulate nature and low solubility in water result in low bioavailability to aquatic organisms canada.camst.dk. Studies on related monoazo pigments have shown low bioconcentration factors (BCF) in fish canada.ca. For instance, BCF values for diarylide yellow pigments did not exceed 6.2 L/kg in common carp (B13450389) canada.ca. Modelled BCF and BAF estimates for Pigment Red 6, utilizing data from this compound as an analogue, were reported to be below 1000 L/kg canada.ca. The extremely low solubility and slow dissolution rates of insoluble hydrophobic solids like pigments further limit their uptake by organisms mst.dk.

Based on available experimental data for some azo pigments, the immediate concern for bioaccumulation is considered low mst.dk.

Ecotoxicity Assessment and Environmental Risk Characterization of this compound

Ecotoxicity assessments evaluate the potential harm of a substance to the environment and its organisms. For this compound, studies have provided data on its toxicity to aquatic life.

While this compound does not meet GHS hazard criteria in a majority of reports, some classifications indicate potential hazards, including causing serious eye irritation and posing a risk of long-lasting harmful effects to aquatic life (classified as Aquatic Chronic 4) nih.gov. EPA testing has indicated moderate acute toxicity to aquatic life ewg.org.

Ecotoxicity data for this compound and related pigments include endpoints for fish, daphnia, and algae. Pigment Red 48, based on SAR analysis, is considered moderately to slightly toxic to most aquatic organisms epa.gov.

The following table summarizes some reported ecotoxicity data:

| Organism | Endpoint | Value | Exposure Time | Method | Source |

| Fish (Oryzias latipes) | LC50 | > 400 mg/l | 48h | OECD Guideline 203 | gildewerk.com |

| Daphnia (Daphnia magna) | EC50 | > 100 mg/l | 48h | OECD Guideline 202 | gildewerk.comsurteco-na-sds.com |

| Algae (P. subcapitata) | NOEC | > 6 µg/L | 72h | OECD Guideline 201 | gildewerk.com |

| Algae (D. subspicatus) | NOEC | > 10 mg/l | 72h | OECD Test Guideline 201 | surteco-na-sds.com |

| Fish (Danio rerio) | NOEC | >= 10 mg/l | 28 d | OECD Test Guideline 215 | surteco-na-sds.com |

| Daphnia magna | NOEC (Reproduction) | > 0.02 mg/l | 21 d | OECD Test Guideline 211 | surteco-na-sds.com |

| Microorganisms (activated sludge) | NOEC (Respiration inhibition) | > 1000 mg/l | 3 h | OECD Test Guideline 209 | surteco-na-sds.com |

Note: There is a notable difference in the reported NOEC values for algae, potentially due to different test conditions or specific algal species.

In a screening assessment conducted by the Government of Canada, this compound was concluded not to be harmful to the environment, based on findings that it did not accumulate and did not cause harm to organisms canada.ca. Similarly, an assessment for Pigment Red 104, a related pigment, concluded it was not entering the environment in harmful quantities canada.ca.

Based on the available ecotoxicity data and environmental fate characteristics, the environmental risk posed by this compound appears to be considered low in some assessments, although some hazard classifications and toxicity data points indicate potential for harm to aquatic organisms, particularly regarding long-lasting effects.

Aquatic Organism Toxicity Assessments (e.g., Algae, Daphnia, Fish)

Ecotoxicity studies on this compound indicate a low hazard potential for aquatic organisms, particularly in acute exposures canada.cacanada.ca. Due to its low solubility, toxic effects are generally observed at concentrations exceeding its solubility limit additivesforpolymer.com.

Studies have been conducted to assess the toxicity of this compound on various aquatic species. The following table summarizes some of the reported toxicity data:

| Organism | Endpoint | Concentration (> solubility limit) | Duration | Reference |

| Oryzias latipes (Fish) | LC50 | > 400 mg/L | 48 h | gildewerk.comechemi.com |

| Daphnia magna (Daphnia) | EC50 | > 100 mg/L | 48 h | gildewerk.comechemi.com |

| Pseudokirchneriella subcapitata (Algae) | NOEC | > 6 µg/L | 72 h | gildewerk.comechemi.com |

| Activated sludge, domestic (Microorganisms) | EC50 | > 1000 mg/L | 3 h | echemi.com |

These results suggest that high concentrations of this compound are required to induce acute toxic effects in fish and daphnia. For algae, a No Observed Effect Concentration (NOEC) of greater than 6 µg/L after 72 hours has been reported gildewerk.comechemi.com. The toxicity to microorganisms in activated sludge, assessed by respiration rate, also appears low, with an EC50 exceeding 1000 mg/L echemi.com.

Chronic aquatic toxicity studies for this compound are limited. However, some assessments on structurally similar monoazo pigments suggest that chronic effects on aquatic organisms are not expected at low, environmentally relevant concentrations, largely due to their low bioavailability canada.ca.

Terrestrial Organism and Soil Ecotoxicity Research of this compound

Research into the ecotoxicity of this compound on terrestrial organisms and in soil is less extensive compared to aquatic studies. However, the physical and chemical properties of the pigment, such as its low water solubility and expected low mobility in soil, suggest that soil and sediments are likely environmental compartments of concern canada.cacanada.ca.

For a subgroup of monoazo pigments, which includes this compound, studies on soil toxicity have been considered. These studies indicate that due to the limited bioavailability of these pigments in soil, no effects were observed in chronic soil toxicity studies at concentrations up to 1000 mg/kg soil (dry weight) canada.cacanada.ca. This suggests a low toxicity potential to soil-dwelling organisms at typical environmental concentrations.

Development of Environmental No-Observed-Effect Levels (NOELs) for this compound

The development of environmental No-Observed-Effect Levels (NOELs) for this compound is crucial for environmental risk assessment. Based on the available ecotoxicological data, particularly for aquatic organisms, NOELs can be derived from the concentrations at which no statistically significant adverse effects are observed.

For algae, a NOEC of > 6 µg/L after 72 hours has been reported gildewerk.comechemi.com. This value can serve as a basis for establishing an environmental NOEL for this trophic level.

For fish and daphnia, the reported LC50 and EC50 values are high (> 400 mg/L and > 100 mg/L, respectively) and are likely above the solubility limit of this compound in water gildewerk.comechemi.com. In cases where the effect concentration is greater than the solubility of the substance, the toxicity is considered to be low at environmentally relevant concentrations canada.ca. Screening assessments for similar pigments often conclude "no effect at saturation" in aquatic ecotoxicological studies where solvents were not used canada.ca.

For terrestrial organisms and soil, chronic soil toxicity studies on a subgroup including this compound showed no effects at 1000 mg/kg soil (dry weight) canada.cacanada.ca. This concentration can be considered a NOEC for soil-dwelling organisms based on these studies.

Toxicological Mechanisms and Human Health Risk Assessment of Pigment Red 4

Metabolic Transformation and Bioavailability Studies of Pigment Red 4

The metabolic transformation of azo pigments, including PR4, is a critical factor in determining their potential toxicity. A key metabolic pathway involves the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines. Bioavailability, influenced by the route of exposure, dictates the extent to which PR4 and its metabolites reach systemic circulation and target tissues.

Azo Bond Cleavage and Aromatic Amine Formation in Biological Systems

Azo dyes, characterized by the presence of one or more -N=N- groups, can undergo reductive cleavage of this bond in biological systems. nih.govjchemrev.com This process is primarily catalyzed by azoreductases, enzymes found in mammalian liver and, significantly, by intestinal microflora in the gastrointestinal tract. nih.govmdpi.com The cleavage of the azo bond in PR4 can result in the formation of aromatic amine metabolites. nih.gov

Research indicates that intestinal microbial azoreductase activity may play a more significant role in the reduction of water-soluble azo dyes compared to liver enzymes. nih.govmdpi.com Anaerobic bacteria, abundant in the gastrointestinal tract, are particularly active in metabolizing azo compounds. nih.gov The formation of aromatic amines through azo bond reduction is considered a key factor in the mutagenicity and carcinogenicity associated with some azo dyes. nih.gov For instance, reductive cleavage of azo bonds can produce aromatic amines, many of which are suspected genotoxins or carcinogens. researchgate.netnih.gov

Absorption Dynamics via Oral, Dermal, and Inhalation Exposure Pathways

The absorption of pigments like PR4 depends on the exposure route. Potential routes of exposure for consumers to azo dyes and their degradation products include oral ingestion and dermal absorption. wko.at

Oral ingestion can occur through the consumption of products containing these pigments. In the case of azo dyes, oral exposure can lead to the formation of aromatic amines by intestinal microflora and liver azoreductases, some of which possess carcinogenic properties. nih.gov

Dermal absorption is another potential exposure pathway, particularly from contact with dyed textiles or other materials. wko.at Sweat and friction can cause dyes to elute from materials, leading to dermal exposure. wko.at While some studies on other substances indicate that dermal absorption can be significantly lower than oral absorption, the extent of dermal absorption for PR4 specifically would depend on its physical and chemical properties and the matrix it is in. canada.ca

Inhalation exposure is also a possible route, particularly in occupational settings during manufacturing or processing where airborne particles may be generated. abicart.comnih.gov However, for substances with very low volatility, inhalation exposure from consumer products may be considered low. canada.ca

Role of Synthesis Impurities and Secondary Metabolites in this compound Toxicity

The toxicological profile of a pigment like PR4 can be influenced not only by the parent compound but also by synthesis impurities and secondary metabolites. Commercial pigment products can contain varying levels of other components, and aromatic amines are particularly relevant from a toxicological standpoint as potential contaminants. europa.eu

Furthermore, in biological systems, secondary metabolites can be produced. For instance, some microorganisms are capable of producing azo or azoxy compounds as secondary metabolites. mdpi.com While this is a broader concept related to microbial metabolism of azo compounds, it highlights the potential for the formation of various substances beyond the primary cleavage products.

The presence of impurities from the manufacturing process can also contribute to toxicity. Depending on the purity grade of raw pigments, impurities such as heavy metals (e.g., Ni, Cr, Cu, Co) might be present, particularly in inorganic pigments, but impurities can also arise from the synthesis process of organic pigments. fu-berlin.de

Genotoxicity and Mutagenicity Research of this compound

Genotoxicity and mutagenicity studies are crucial for assessing the potential of a substance to cause damage to genetic material, which can lead to mutations and potentially cancer. Research on PR4 and related azo pigments has included both in vitro and in vivo assessments.

C.I. This compound has been considered genotoxic in the literature. researchgate.netnih.gov

In Vitro Genotoxicity Assays (e.g., Ames Test)

In vitro genotoxicity assays, such as the Ames test, are commonly used to screen for the mutagenic potential of chemicals. The Ames test is a bacterial reverse mutation test that uses special strains of Salmonella typhimurium to detect point mutations. sdc.org.ukospar.orgmdpi.com This test assesses the ability of a substance to induce mutations that revert a histidine-dependent strain to histidine independence. sdc.org.ukospar.org

For testing azo dyes, modifications of the Ames test, such as the Prival test, are considered superior because they simulate the reductive enzymatic cleavage of the azo bond that occurs in mammals. sdc.org.uk Positive results in bacterial gene mutation tests may necessitate further in vitro tests using mammalian cells, such as the HGPRT test or mouse lymphoma test, and cytogenetic tests like the chromosome aberrations assay. sdc.org.ukospar.org

In Vivo Mutagenicity and DNA Damage Studies on this compound

In vivo mutagenicity and DNA damage studies are conducted in living organisms to assess the potential for genetic damage under more realistic exposure conditions. These studies can include assays like the micronucleus test and comet assay, which detect chromosomal damage and primary DNA damage, respectively. researchgate.netresearchgate.net

After demonstrating a genotoxic potential in vitro, corresponding in vivo tests, such as the cytogenetic in vivo test or the micronucleus test, can be performed to determine a possible mutagenic potential in animals. sdc.org.uk

While some search results discuss in vivo studies on other red dyes, such as Allura Red AC and Ponceau 4R, investigating DNA damage in mice using assays like the Comet assay researchgate.net, specific in vivo mutagenicity or DNA damage studies focusing solely on this compound were not detailed within the provided information. However, the classification of PR4 as genotoxic researchgate.netnih.gov suggests that such studies, or read-across from structurally related compounds, contribute to this assessment.

The genotoxicity of pigments, including PR4, is considered important in the initiation phase of carcinogenesis. sdc.org.uk

Here is a summary of some research findings related to azo dyes and genotoxicity:

| Compound/Group | Genotoxicity Findings | Source(s) |

| C.I. Solvent yellow 14 | Considered genotoxic; forms RNA and DNA adducts; induces liver nodules in rats (oral). | researchgate.netnih.gov |

| C.I. Pigment red 3 | Weakly genotoxic; considered carcinogenic. | researchgate.netnih.gov |

| C.I. Pigment orange 5 | Considered genotoxic. | researchgate.netnih.gov |

| C.I. This compound | Considered genotoxic. | researchgate.netnih.gov |

| C.I. Pigment red 23 | Considered genotoxic; induces gene mutations in Salmonella typhimurium (with/without S9); induces sister chromatid exchanges in Chinese hamster ovary cells (without S9). | researchgate.netnih.govnih.gov |

| C.I. Pigment red 53:1 | Not genotoxic; spleen tumors in male rats potentially related to high-dose toxicity. | researchgate.netnih.govcanada.ca |

| C.I. Pigment red 57:1 | Not genotoxic or carcinogenic. | researchgate.netnih.gov |

| Reductive cleavage products of azo dyes (aromatic amines) | Many are suspected genotoxins or carcinogens. | researchgate.netnih.govnih.gov |

This table highlights the varying genotoxic potential among different azo pigments and the importance of considering the metabolites formed upon azo bond cleavage.

Carcinogenicity and Chronic Toxicity Investigations of this compound

Investigations into the long-term effects and carcinogenic potential of chemical compounds are crucial for assessing potential human health risks. Studies on this compound have explored its carcinogenicity and chronic toxicity through various experimental approaches.

Long-Term Exposure Studies and Carcinogenic Potential

Long-term studies are designed to evaluate the potential of a substance to cause cancer or other chronic adverse effects over an extended period, often the lifespan of the test animal. For this compound, available animal testing has shown no evidence of carcinogenicity ewg.org. One source indicates that C.I. This compound should be considered genotoxic nih.gov. However, another assessment concludes that C.I. Pigment Red 112, which shares some properties with this compound, is unlikely to be carcinogenic based on the lack of mutagenicity evidence and its physical/chemical properties like high molecular weight and low water solubility, which make absorption unlikely federalregister.gov.

Structure-Activity Relationship (SAR) Modeling for Carcinogenicity

Structure-Activity Relationship (SAR) modeling is a predictive tool used to estimate the potential toxicity of a chemical based on its molecular structure and the known toxicities of structurally similar compounds nih.govacs.org. This approach can be particularly useful when experimental data for a specific compound are limited. An SAR analysis of Pigment Red 48, a related azo pigment, concluded it was of low concern for human health with no significant health concerns identified epa.gov. SAR-based read-across can be refined by considering modes of action and metabolic pathways, which can improve the accuracy of predicting toxicity, including carcinogenicity nih.govacs.org. The potential for carcinogenicity in some monoazo pigments is linked to exposure to known carcinogenic amines as impurities or the reduction of the azo bond nih.govindustrialchemicals.gov.au. However, for some sulfonated azo pigments like Pigment Red 53:1 and 57:1, the sulfonated aromatic amines that would be formed upon reductive cleavage are not genotoxic nih.gov.

Repeated Dose Toxicity Assessments of this compound

Repeated dose toxicity studies involve administering a substance to animals repeatedly over a period shorter than their lifespan (e.g., 28 or 90 days) to identify adverse effects from subchronic exposure sdc.org.uk. For this compound, specific detailed data from repeated dose toxicity assessments were not extensively available in the search results. However, general information on organic pigments indicates that repeated oral exposure is not considered to cause serious damage to health based on available data for related pigments like Pigment Red 22 industrialchemicals.gov.au. Some studies on other pigments, such as Pigment Yellow 1 and Pigment Red 57:1, showed no toxic response in rats fed these substances for 30 days sdc.org.uk.

Reproductive and Developmental Toxicity Research on this compound

Reproductive and developmental toxicity studies assess the potential of a substance to interfere with reproductive processes or cause adverse effects on the developing organism. Research specifically on this compound regarding these endpoints was not prominently featured in the search results. One source indicates low concern for developmental and reproductive toxicity for this compound ewg.org. For C.I. Pigment Red 112, although no dedicated reproductive or developmental toxicity studies were available, a 28-day oral study in rats included relevant endpoints and showed no adverse effects at the highest dose tested federalregister.gov. DEREK modeling for C.I. Pigment Red 112 did not indicate structural alerts for reproductive or endocrine-related toxicity federalregister.gov. While some bacterial pigments are being investigated for potential uses, little information is available regarding their reproductive toxicity researchgate.net.

Immunotoxicity and Sensitization Studies Related to this compound Exposure

Regarding sensitization, skin sensitizing effects were not observed in animal studies for a related pigment, Pigment Red 254 additivesforpolymer.com. Similarly, studies on Pigment Red 177 indicated it is not likely to be sensitizing epa.gov. While there is no information specifically reported on the sensitization effects of organic pigments in one review, it notes that symptoms of an allergic reaction typically show up after repeated contact sdc.org.uk. This compound was added to Canada's Cosmetic Ingredient Hotlist as a restricted substance due to potential health concerns, though the specific reason related to sensitization was not explicitly stated in that context cosmeticsandtoiletries.com. However, discussions around other substances on the Hotlist, like methylisothiazolinone, highlight sensitization risk cosmeticsandtoiletries.com. Red tattoo pigments, which can contain various compounds, are a common cause of reactions, including allergic contact dermatitis, attributed in part to metals within the pigment nih.gov.

Occupational and Consumer Exposure Assessment Methodologies for this compound

Assessing occupational and consumer exposure to chemical substances is a critical step in determining potential health risks. Exposure assessment methodologies for pigments like this compound consider various routes and scenarios. Occupational exposure to C.I. This compound can occur through inhalation of dust and dermal contact during its production or use in workplaces nih.gov. Consumer exposure may occur via dermal contact with consumer products and potentially through ingestion of certain drugs containing the compound nih.gov.

Assessment methodologies often involve considering the scale and frequency of use, as well as available engineering controls and personal protective equipment (PPE) ardex.co.nzamazonaws.com. For homogeneous materials or formulations, available tests relevant to exposure assessment include those for skin and airway sensitization, aquatic toxicity, and acute toxicity amazonaws.com. While published occupational exposure limits can assist in determining the adequacy of respiratory protection, avoiding the creation of dust conditions is also recommended ardex.co.nz.

The SDS (Safety Data Sheet) for a pigment can serve as a hazard communication tool to assist in risk assessment, with risks determined by considering exposure scenarios ardex.co.nz. Regulatory frameworks, such as REACH in the EU, mandate specific toxicological studies for chemical registration, including assessments for acute toxicity, irritation, sensitization, genotoxicity, repeated dose toxicity, reproductive toxicity, and carcinogenicity sdc.org.ukbund.de.

Exposure assessments aim to characterize the potential for contact with the substance under different use conditions. For this compound, reported applications include use in cosmetics such as blush, face powders, lipstick, and nail polish cosmeticsandtoiletries.com.

Development of Exposure Scenarios and Pathways

Exposure scenarios and pathways for this compound are crucial components in understanding potential human health risks. While specific detailed exposure scenarios for this compound were not extensively available in the search results, general principles regarding pigment exposure can be inferred, and information on related pigments provides some context.

Pigments, in general, can lead to exposure through various routes depending on their application and physical form. Potential exposure pathways include dermal contact, inhalation, and ingestion. The physical-chemical properties and particulate nature of pigments suggest that soil and sediments are expected to be major environmental media of concern canada.ca. Under aerobic conditions, monoazo pigments, a class that includes this compound, are expected to be persistent in water, soil, and sediments canada.ca. Bioavailability of these pigments is anticipated to be low due to their particulate character and low solubility in water canada.ca. Consequently, the potential for bioaccumulation in pelagic organisms is expected to be low, which is supported by bioconcentration studies canada.ca.

Studies on other pigments, such as Pigment Red 48, indicate that migration to groundwater drinking water sources is likely due to its estimated partition coefficient epa.gov. However, concentrations in community systems are likely to be low as clarity is a primary treatment goal epa.gov. For Pigment Red 48, exposure from treated crops grown from treated seeds is expected to be negligible due to the low amount used and degradation in soil and plant metabolism epa.gov. There is also no expected residential exposure for Pigment Red 48 as there are no residential uses epa.gov.

Another related pigment, C.I. Pigment Red 104, primarily used in plastic formulation, commercial paints and coatings, and printing inks, is expected to have negligible exposure via drinking water, ambient air, or consumer products due to its physical and chemical properties and sources canada.ca.

Based on the nature of pigments and findings for related compounds, potential exposure scenarios for this compound could involve occupational exposure during manufacturing and processing, environmental exposure through release into soil and water, and potential consumer exposure from products containing the pigment, although the extent of consumer exposure would depend heavily on the product type and its intended use.

Human Health Risk Characterization and Margin of Exposure (MOE) Analysis

Human health risk characterization for this compound involves evaluating the potential for adverse health effects based on estimated exposures. The Margin of Exposure (MOE) is a tool used in risk assessment to compare a point of departure from toxicity data (e.g., a No Observed Adverse Effect Level - NOAEL) to the estimated human exposure level. A higher MOE generally indicates a lower risk.

While specific MOE analyses for this compound were not found, studies on other pigments provide insight into this process. For instance, a risk assessment for Pigment Red 53:1 (CI 15585) in face paint utilized the MOE methodology nih.govresearchgate.net. In worst-case scenarios for Pigment Red 53:1 exposure from face paint, the MOE values were calculated to be 6871 for adults and 695 for children nih.govresearchgate.net. Given that the mechanism of action for Pigment Red 53:1 was considered non-genotoxic and the MOE values were higher than a safety factor of 100, it was concluded that Pigment Red 53:1 did not pose a serious health risk to consumers, although avoidance was recommended for precautionary reasons nih.govresearchgate.net.

For C.I. Pigment Red 104, carcinogenicity was identified as a critical effect for human health risk characterization based on classifications by regulatory agencies and assessments of its components (hexavalent chromium and inorganic lead compounds) canada.cacanada.ca. For substances where there may be a probability of harm at any level of exposure, such as carcinogens, a quantitative risk assessment using an MOE may still be performed, but the interpretation considers the potential for harm even at low exposures.

The confidence in the hazard characterization of non-cancer effects associated with C.I. Pigment Red 104 was considered low due to limited data from conventional exposure routes canada.ca. There was also high uncertainty regarding the reproductive and developmental toxicity of C.I. Pigment Red 104 due to a lack of information canada.ca.

For this compound, a comprehensive risk characterization would require robust toxicological data, including data from relevant exposure routes and durations, to establish points of departure for both cancer and non-cancer effects. An MOE analysis would then compare these points of departure to estimated exposure levels from various scenarios.

Application of Probabilistic Risk Assessment Methodologies for this compound

Probabilistic risk assessment methodologies are used to characterize the variability and uncertainty in risk estimates, providing a range of potential risks rather than a single point estimate. This approach can be particularly useful when there are uncertainties in exposure data, toxicity data, or the extrapolation between them.

While specific applications of probabilistic risk assessment for this compound were not detailed in the search results, the methodology has been applied to other substances, including a nanoscale organic red pigment used in the automotive industry researchgate.net. In this case study, a quantitative human health risk assessment methodology, implemented in a web-based decision support system, was used researchgate.net. A major strength of this probabilistic approach was its ability to clearly communicate uncertainties in estimated risks researchgate.net. The analysis showed that the main source of uncertainty was the extrapolation from (sub)acute in vivo toxicity data to long-term risk, necessary due to a lack of (sub)chronic studies researchgate.net. Despite high uncertainty due to conservative assumptions, the estimated risks were considered acceptable for all investigated exposure scenarios along the product lifecycle researchgate.net.

Another study mentioned probabilistic health risk assessment for inhalation and ingestion of nano-pigments used in plastics, which also found acceptable risk with a high level of uncertainty in risk calculation researchgate.net.

Applying probabilistic risk assessment to this compound would involve:

Identifying potential sources of variability and uncertainty in exposure estimates (e.g., variations in product use, environmental concentrations).

Identifying uncertainties in toxicity data (e.g., interspecies extrapolation, intraspecies variability, extrapolation from short-term to long-term effects).

Using statistical methods (e.g., Monte Carlo simulation) to combine the distributions of exposure and toxicity parameters to generate a distribution of potential risks.

Characterizing the resulting distribution of risks, including measures of central tendency and variability, and presenting the results in a way that communicates the associated uncertainties.

This approach would provide a more comprehensive understanding of the potential risks associated with this compound under different exposure conditions and considering the inherent uncertainties in the available data.

Analytical Chemistry and Characterization Techniques for Pigment Red 4

Advanced Separation and Detection Methods for Pigment Red 4

Separation and detection methods are fundamental in analytical chemistry for isolating this compound from mixtures and identifying its components or related substances.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture, including organic pigments like this compound. HPLC is particularly valuable for assessing the purity of this compound and monitoring the formation of degradation products. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

In the analysis of pigments and dyes, reversed-phase HPLC systems utilizing a C18 column with a mobile phase composed of acidified water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) are commonly employed due to their reliability and effective resolution. nih.gov HPLC can successfully differentiate various azo derivative pigments and dyes, as well as their potential degradation or reduction products, such as aromatic primary amines. researchgate.netasianpubs.org For instance, an HPLC method using a mobile phase of acetonitrile:water (67:33, v/v) and a C8 column has been developed for the analysis of azo derivative pigments and dyes, with detection carried out at a wavelength of 220 nm. asianpubs.org

HPLC analysis can provide quantitative information on the composition of pigment formulations. researchgate.net Studies on other red pigments, such as carthamin, have demonstrated the use of HPLC for quantitative determination. jst.go.jp While the specific application of HPLC for purity and degradation analysis of this compound is not detailed in the provided snippets, the general principles and applications of HPLC to azo pigments and dyes strongly suggest its suitability for these purposes. The separation of degradation products is a key application of HPLC in pigment analysis. researchgate.net

Mass Spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Mass Spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the structural elucidation of organic compounds, including pigments and their degradation products.

Mass Spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to determine its elemental composition and structural features. lcms.cz Direct exposure probe mass spectrometry has been used to obtain mass spectra of organic pigments, allowing for the detection of molecular ions and accurate mass measurements for structural elucidation. lcms.cz LC-MS/MS is considered a reliable method for the identification and characterization of chemicals due to its effective resolution. nih.gov

NMR spectroscopy provides detailed information about the connectivity and functional groups within a molecule based on the magnetic properties of atomic nuclei, particularly 1H and 13C. mdpi.com Both 1H and 13C-NMR analyses have been used for the structural elucidation of red pigment-forming substances, providing evidence for the presence of specific functional groups and structural arrangements. nih.gov 2D NMR experiments can provide further insights into the structural details of complex molecules. researchgate.net While NMR can be challenging for structural elucidation of new chemical constitutions where coupling constants and chemical shifts are not easily assigned, it remains a powerful tool. sdc.org.uk Solid-state NMR techniques, such as cross-polarisation magic angle spinning (CP MAS) 13C NMR, have been used to resolve electronic structures of pigments. sdc.org.uk

The combination of MS and NMR is a potent approach for definitive structural identification. For example, structural elucidation of a red pigment from a fungal source was achieved using gas chromatography-mass spectrometry (GC-MS) and 1H NMR spectroscopy. core.ac.uknih.gov Similarly, LC-ESI-MS spectra and NMR work have been used for the tentative structural elucidation of novel red pigment compounds. mdpi.com Layer chromatography coupled with MS and NMR has also been employed for the structural elucidation of unknown components in pigment formulations. nih.gov

Thin-Layer Chromatography (TLC) Applications in this compound Analysis

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating and visualizing components of a mixture. TLC is valuable for screening samples, monitoring reactions, and providing preliminary separation before other analytical techniques.

TLC is employed in the analysis of coloring substances, including pigments and dyes. researchgate.netuclmail.net It separates compounds based on their differing affinities for a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (a solvent system). scienceinschool.orgomicsonline.org Compounds with higher affinity for the mobile phase travel further up the plate. scienceinschool.org Different solvent systems can be used to optimize the separation of various pigments and their potential degradation products. nih.govresearchgate.net

TLC can be used for the qualitative analysis of pigments in various matrices, such as printing inks and lipsticks. researchgate.netomicsonline.org It can help determine if a coloring substance is a single compound or a mixture. uclmail.net While TLC may not provide the same level of quantitative data or resolution as HPLC, it is a useful tool for rapid screening and initial separation. researchgate.netuclmail.net For instance, TLC has been used to isolate pigments from ink samples. researchgate.net

Spectroscopic Characterization for Molecular Interactions and Stability of this compound

Spectroscopic techniques probe the interaction of light or other forms of energy with this compound molecules, providing insights into their electronic structure, chemical bonding, molecular interactions, and stability.

UV/Vis Spectroscopy for this compound Degradation Monitoring

UV/Vis spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is highly useful for monitoring the concentration of colored compounds and observing changes in their electronic structure, which can indicate degradation.

UV/Vis spectroscopy is commonly used to study the kinetics of photocatalytic reactions and monitor the degradation of dyes by tracking changes in their absorbance spectra over time. aip.orgmdpi.com The decrease in the intensity of characteristic absorption peaks in the UV/Vis spectrum indicates the degradation of the colored compound. aip.orgresearchgate.net For example, the degradation of a textile dye monitored by UV-Vis spectroscopy showed a drop in peak intensity over time, implying gradual degradation. researchgate.net

While specific UV/Vis degradation monitoring of this compound is not detailed in the provided snippets, the general principle applies to colored organic pigments. The maximum absorbance of colored substances typically lies within the visible range. wikipedia.orgacs.org Monitoring changes in this absorbance upon exposure to light, heat, or chemicals can provide valuable information about the stability and degradation pathways of this compound. UV-Vis spectroscopy has been used to characterize the aging products of other red pigments like red lead. mdpi.com

Infrared and Raman Spectroscopy for Chemical Bonding and Degradation Product Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the chemical bonds and functional groups present in a molecule. These techniques are valuable for identifying this compound, characterizing its molecular structure, and identifying degradation products.

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. Different functional groups and chemical bonds absorb IR radiation at characteristic frequencies, creating a unique "fingerprint" spectrum for a compound. mdpi.com FTIR (Fourier Transform Infrared) spectroscopy is a powerful tool for identifying and characterizing both organic and inorganic materials by measuring their absorption of infrared light. mdpi.com ATR-FTIR (Attenuated Total Reflection FTIR) allows for analysis with minimal sample preparation. mdpi.com IR spectra can reveal the presence of specific groups like OH, conjugated aldehydes, and ketones in pigment-forming substances. nih.gov FTIR has been used to determine the chemical structures of pigments and evaluate modifications. rsc.org

Raman spectroscopy measures the scattering of light by molecular vibrations. It provides complementary information to IR spectroscopy and is particularly useful for analyzing inorganic pigments and for non-destructive analysis. nih.govorientjchem.orgscience4heritage.org Raman spectroscopy can provide molecular information and detailed chemical compositions of pigments, binders, and degradation products. nih.gov It is sensitive to the composition, bonding, chemical environment, phase, and crystalline structure of a material. science4heritage.org Raman spectra provide "fingerprints" that help identify molecular species. science4heritage.org Raman spectroscopy has been used to identify pigments in cultural heritage materials and can track degradation processes by identifying molecular fingerprints. nih.govorientjchem.org For example, Raman spectroscopy has been used to identify degradation products of pigments like red lead. orientjchem.orgresearchgate.net

Both IR and Raman spectroscopy can be used to identify the chemical changes that occur during the degradation of pigments, helping to identify the degradation products formed and understand the degradation mechanisms. mdpi.commdpi.com The combination of IR and Raman spectroscopy provides a more comprehensive characterization of pigments and their degradation. nih.gov

Microscopy Techniques for Particle Morphology and Dispersion of this compound